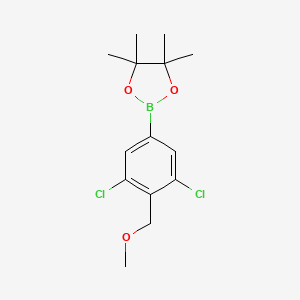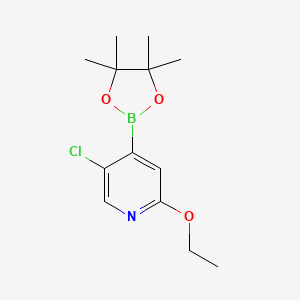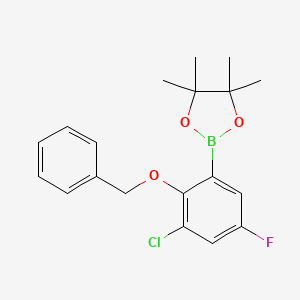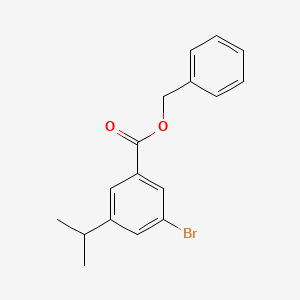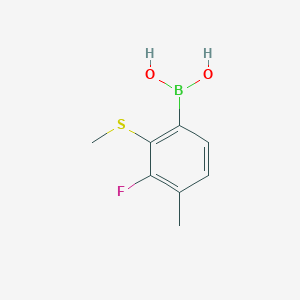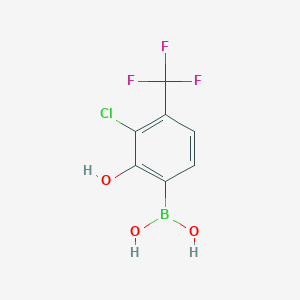
3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester
説明
3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121512-36-3. It has a molecular weight of 286.54 and its IUPAC name is 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
Pinacol boronic esters, such as 3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)10(15)11(8)16/h6-7H,1-5H3 .Chemical Reactions Analysis
This compound can undergo catalytic protodeboronation, utilizing a radical approach. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This compound can also be used in Suzuki–Miyaura coupling .科学的研究の応用
Suzuki–Miyaura Coupling
This compound is used as a reagent in the Suzuki–Miyaura coupling . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo catalytic protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed . This process is particularly useful for the formal anti-Markovnikov alkene hydromethylation .
Preparation of Hydroxyphenylnaphthols
This compound can be used in the preparation of hydroxyphenylnaphthols, which are 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . These inhibitors are important in the field of medicinal chemistry.
Ruthenium-Catalyzed Arylation Reactions
The compound can be used in Ruthenium-catalyzed arylation reactions . These reactions are important in the synthesis of complex organic molecules.
Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles
This compound can be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These compounds are potential microtubule inhibitors and antitumor agents .
Rhodium Catalyzed Cyanation
The compound can be used in Rhodium catalyzed cyanation . This reaction is important in the synthesis of cyanated organic compounds .
Petasis Reaction
This compound can be used in the Petasis reaction . This reaction is a multi-component reaction used to synthesize a variety of organic compounds .
Copper-Catalyzed Alkylation and Arylation
This compound is used in the copper-catalyzed alkylation and arylation of chiral propargylic phosphates . This reaction is important in the synthesis of complex organic molecules .
Safety and Hazards
将来の方向性
The protodeboronation of pinacol boronic esters, such as 3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester, is an area of ongoing research. The development of new methodologies for this reaction could have significant implications for organic synthesis . Additionally, the use of these compounds in Suzuki–Miyaura coupling reactions continues to be a major area of study .
作用機序
Target of Action
The primary targets of 3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester are organic compounds in organic synthesis . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura coupling . This is a carbon–carbon bond-forming reaction that involves the use of a palladium catalyst . The boron moiety in the boronic ester can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can pose challenges for their removal at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
特性
IUPAC Name |
2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)10(15)11(8)16/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPRRHDTTWLPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135966 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester | |
CAS RN |
2121512-36-3 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




